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Compound of Interest

Compound Name: acetylglycyl-N-methylamide
CAS No.: 7606-79-3
Cat. No.: B556400
Get Quote
Introduction

Acetylglycyl-N-methylamide is a simple dipeptide that serves as a fundamental model
system for studying the conformational preferences of the peptide backbone. Its small size
allows for extensive sampling of its conformational landscape through molecular dynamics
(MD) simulations, providing insights into the intrinsic structural tendencies of amino acid
residues. These simulations are crucial for refining force fields, understanding protein folding,
and aiding in the rational design of peptide-based therapeutics. This document provides a
detailed protocol for setting up, running, and analyzing an MD simulation of acetylglycyl-N-
methylamide using the GROMACS simulation package with the CHARMM36m force field.

Target Audience

These notes and protocols are intended for researchers, scientists, and drug development
professionals with a basic understanding of molecular dynamics simulations.

Key Concepts
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o Force Field: A set of empirical energy functions and parameters that describe the potential
energy of a system of particles (atoms). The choice of force field is critical for the accuracy of
the simulation. For peptides, CHARMM and AMBER force fields are widely used.[1][2]

o Solvation: Biological molecules exist in an aqueous environment. Explicit solvation involves
surrounding the molecule of interest with a sufficient number of water molecules to mimic this
environment.

» Periodic Boundary Conditions (PBC): To simulate a bulk system and avoid edge effects, the
simulation box is replicated infinitely in all three dimensions. When a particle leaves the box
on one side, it re-enters from the opposite side.[3]

« Energy Minimization: A process to remove steric clashes and unfavorable geometries in the
initial structure by finding a local minimum on the potential energy surface.[4][5]

» Equilibration: A two-step process (NVT and NPT ensembles) to bring the system to the
desired temperature and pressure, allowing the solvent to relax around the solute.[5][6]

e Production MD: The main simulation run where data is collected for analysis. The system is
simulated for a sufficiently long time to sample the relevant conformational space.

 Ramachandran Plot: A two-dimensional plot of the backbone dihedral angles, phi (¢) and psi
(d), which reveals the allowed and disallowed conformations of a peptide. This is a primary
tool for analyzing the conformational sampling of dipeptides.

Data Presentation

Table 1: Software and Force Field Specifications
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Component

Specification

Reference

MD Simulation Package

GROMACS 2023 or later

[7]

Force Field

CHARMM36m

[1]

Water Model

TIP3P

[8]19]

Visualization Software

VMD or PyMOL

Analysis Software

GROMACS analysis tools,
Python with
MDAnalysis/Matplotlib

Table 2: Simulation System Parameters

Parameter Value

Solute Acetylglycyl-N-methylamide

Box Type Cubic

Box Size 3.0nm x 3.0 nm x 3.0 nm

Solvent TIP3P Water

lons Na+ and CI- to neutralize and reach 0.15 M

Table 3: Simulation Protocol Parameters
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Stage Parameter Value
Energy Minimization Algorithm Steepest Descent
Number of Steps 5000

NVT Equilibration Duration 100 ps
Temperature 300 K

Time Step 2fs

Thermostat V-rescale

NPT Equilibration Duration 500 ps
Temperature 300 K

Pressure 1 bar

Time Step 2fs

Thermostat V-rescale

Barostat Parrinello-Rahman

Production MD Duration 100 ns
Temperature 300 K

Pressure 1 bar

Time Step 2fs

Thermostat V-rescale

Barostat Parrinello-Rahman

Experimental Protocols

Protocol 1: System Preparation

o Obtain Initial Structure:
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o Aninitial 3D structure of acetylglycyl-N-methylamide can be built using molecular
modeling software like Avogadro, PyMOL, or CHARMM-GUI.

o Alternatively, a PDB file can be generated from a SMILES string (CC(=O)NCC(=O)NC)
using online tools or cheminformatics libraries.

o Save the structure as dipeptide.pdb.

» Define the Simulation Box and Solvate:
o Create a cubic simulation box with dimensions of 3.0 nm x 3.0 nm x 3.0 nm.
o Center the dipeptide in the box.
o Fill the box with TIP3P water molecules.
e Add lons:
o Add Na+ and CI- ions to neutralize the system.

o Add additional Na+ and CI- ions to achieve a salt concentration of approximately 0.15 M,
mimicking physiological conditions.

Protocol 2: Energy Minimization

o Prepare the GROMACS input files: This includes the structure file (.gro), topology file (.top),
and a molecular dynamics parameter file (.mdp) for energy minimization.

e Run Energy Minimization: Execute the GROMACS preprocessor (grompp) and the MD
engine (mdrun) to perform steepest descent energy minimization for 5000 steps. This will
relax the system and remove any bad contacts.[5]

Protocol 3: System Equilibration
e NVT Equilibration (Constant Volume):

o Perform a 100 ps MD simulation in the NVT ensemble to bring the system to the target
temperature (300 K).
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o Apply position restraints to the heavy atoms of the dipeptide to allow the solvent to
equilibrate around it.

o NPT Equilibration (Constant Pressure):

o Perform a 500 ps MD simulation in the NPT ensemble to adjust the system density under
constant pressure (1 bar) and temperature (300 K).

o Continue to apply position restraints to the heavy atoms of the dipeptide.
Protocol 4: Production Molecular Dynamics Simulation
e Run Production MD:
o Perform a 100 ns MD simulation in the NPT ensemble without any position restraints.

o Save the trajectory and energy data at regular intervals (e.g., every 10 ps) for subsequent
analysis.

Protocol 5: Analysis of Simulation Trajectory

e Root Mean Square Deviation (RMSD): Calculate the RMSD of the dipeptide backbone atoms
with respect to the initial minimized structure to assess the overall structural stability and
convergence of the simulation.

e Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each atom to identify regions
of high flexibility.

o Dihedral Angle Analysis (Ramachandran Plot):

o Extract the backbone dihedral angles phi (¢) and psi () for the glycine residue over the
course of the production trajectory.

o Generate a 2D histogram of the phi and psi angles to create a Ramachandran plot. This
plot will show the most populated conformational states of the dipeptide.

Mandatory Visualization
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Caption: Workflow for the molecular dynamics simulation of acetylglycyl-N-methylamide.
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Caption: Logical flow for generating a Ramachandran plot from the simulation trajectory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Application Notes: Molecular Dynamics Simulation of
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simulation-of-acetylglycyl-n-methylamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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